(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid
Description
The compound (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid consists of a chiral (2S)-2-aminopropanamide backbone linked to a 4-(hydroxymethyl)phenyl group, paired with trifluoroacetic acid (TFA) as a counterion. The hydroxymethyl group enhances hydrophilicity, while the TFA salt improves solubility in polar solvents.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-7(11)10(14)12-9-4-2-8(6-13)3-5-9;3-2(4,5)1(6)7/h2-5,7,13H,6,11H2,1H3,(H,12,14);(H,6,7)/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYGCDMWSHRPCZ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-3-phenylpropanamide and 4-(hydroxymethyl)benzaldehyde.
Condensation Reaction: The amino group of (2S)-2-amino-3-phenylpropanamide reacts with the aldehyde group of 4-(hydroxymethyl)benzaldehyde under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide in targeting specific cancer cell types. For instance, research indicates that compounds with similar structures exhibit enhanced anti-proliferative activity against engineered Chinese hamster ovary cells expressing folate receptors (FRs). These compounds inhibit de novo purine biosynthesis and glycinamide ribonucleotide formyltransferase (GARFTase), which are critical pathways in cancer cell proliferation .
Drug Design
The compound's ability to interact selectively with biological targets makes it a candidate for drug design. Computational docking studies suggest that it may bind to allosteric sites of certain receptors, enhancing its therapeutic potential . The synthesis of analogs has been explored to improve efficacy and selectivity against specific targets, such as GPR88, which is implicated in neurological disorders .
Case Study 1: Inhibition of Tumor Growth
A study conducted on mice bearing IGROV1 ovarian tumor xenografts demonstrated that derivatives of this compound exhibited significant tumor growth inhibition. The most active analog showed an IC50 value of 1.7 nM, indicating potent anti-tumor activity .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications in the side chains significantly affected biological activity. For example, the introduction of hydroxymethyl groups improved binding affinity and selectivity toward folate receptors .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Backbone and Substituent Variations
The table below highlights structural analogs with modifications to the propanamide backbone or aromatic substituents:
Key Observations :
- The hydroxymethylphenyl group in the target compound distinguishes it from analogs with halogenated (e.g., fluorine in Ralfinamide) or extended aromatic systems (e.g., trimethoxyphenylethenyl in ).
- The TFA counterion is shared with compounds like 4-((2-phenyl-3-triazolyl)propanamide) derivatives (), enhancing solubility .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : Molecular weight ~280–300 g/mol (estimated). Hydroxymethyl group increases water solubility compared to purely aromatic analogs .
- Gem-Tyr () : Molecular weight ~450–500 g/mol; tetrahydrofuran and dihydropyrimidinyl groups reduce solubility compared to the target compound .
- Puromycin () : Molecular weight 544.43 g/mol; complex purine and sugar moieties limit solubility without counterions .
Pharmacological and Biochemical Profiles
Anticancer Activity
Biological Activity
(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide; 2,2,2-trifluoroacetic acid, with the CAS number 2413847-98-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 308.25 g/mol. The compound features a propanamide backbone with a hydroxymethyl phenyl group and trifluoroacetic acid moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅F₃N₂O₄ |
| Molecular Weight | 308.25 g/mol |
| CAS Number | 2413847-98-8 |
Antioxidant Properties
Research indicates that compounds similar to (2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide exhibit significant antioxidant activity. For instance, studies have shown that derivatives can modulate oxidative stress responses by interacting with cellular pathways that regulate antioxidant enzyme expression, particularly through the Nrf2-Keap1 signaling pathway .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It is hypothesized that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies suggest that related compounds can significantly reduce the production of pro-inflammatory cytokines and mediators in various cell lines .
Anticancer Activity
Preliminary investigations into the anticancer potential of (2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide have revealed promising results. In vitro assays demonstrate growth inhibition of cancer cell lines while sparing normal cells. This selective toxicity is attributed to the compound's ability to induce apoptosis in tumor cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Studies
- Study on Cellular Mechanisms : A study explored the effects of similar compounds on murine liver cell lines, revealing that certain derivatives could inhibit tumor growth without affecting non-tumorigenic cells at concentrations as low as 10 µM. This highlights the potential for targeted cancer therapies utilizing this compound's framework .
- Inflammation Model : In a mouse model of inflammation induced by arachidonic acid, compounds structurally related to (2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide demonstrated significant reductions in edema and leukotriene levels, suggesting effective modulation of inflammatory responses .
The biological activity of (2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and LOX, reducing the synthesis of inflammatory mediators.
- Nrf2 Activation : By activating the Nrf2 pathway, it enhances the expression of antioxidant enzymes, providing cellular protection against oxidative damage.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells via mitochondrial signaling.
Q & A
Basic Research Questions
Synthesis Optimization and Purity Challenges Q: What are the critical considerations for optimizing the synthesis of (2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide to ensure high purity for pharmacological studies? A: Synthesis requires multi-step reactions with stringent control of temperature, solvent polarity, and protecting group strategies to prevent side reactions. For example, trifluoroacetic acid (TFA) counterion stability must be maintained during purification. Techniques like flash chromatography or recrystallization improve purity, while UPLC and LC-MS validate >95% purity . Protecting groups (e.g., tert-butoxy in intermediates) are essential to preserve stereochemistry and functional group integrity during coupling reactions .
Analytical Techniques for Structural Characterization Q: Which analytical methods are most reliable for confirming the stereochemical integrity of this compound? A: 1D/2D NMR (e.g., NOESY for spatial proximity of chiral centers) and circular dichroism (CD) spectroscopy are critical for stereochemical validation. High-resolution mass spectrometry (HR-MS) confirms molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof. UPLC with chiral columns ensures enantiomeric excess >99% .
In Vitro Biological Activity Confirmation Q: How can researchers reliably assess the anti-inflammatory or anticonvulsant activity of this compound in vitro? A: Standardized assays include:
- HDAC inhibition assays (fluorogenic substrates) for epigenetic activity .
- Cytokine profiling (ELISA or multiplex assays) to quantify IL-6, TNF-α suppression in LPS-stimulated macrophages .
- Electrophysiological models (e.g., hippocampal slices) for anticonvulsant effects, measuring GABAergic signaling modulation . Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., dexamethasone for inflammation) are mandatory .
Advanced Research Questions
Addressing Synthesis-Derived Impurities Q: How can trace impurities from multi-step synthesis impact pharmacological outcomes, and what mitigation strategies are recommended? A: Residual solvents (e.g., DCM, THF) or unreacted intermediates (e.g., trifluoromethylphenyl byproducts) may alter target binding or induce off-target effects. Strategies include:
- HPLC-MS impurity profiling to identify contaminants above 0.1% .
- Dialysis or size-exclusion chromatography for macromolecular contaminant removal.
- Stability studies (pH, temperature) to assess degradation pathways .
Resolving In Vitro vs. In Vivo Efficacy Discrepancies Q: How should researchers address contradictions between robust in vitro activity and limited in vivo efficacy? A: Common issues include poor bioavailability or metabolic instability. Solutions involve:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification (via LC-MS/MS) .
- Prodrug derivatization : Modify hydroxymethyl or amide groups to enhance membrane permeability .
- Disease-specific models : Use transgenic rodents or orthotopic tumor models to replicate human pathophysiology .
Mechanistic Polypharmacology and Multi-Target Interactions Q: What methodologies elucidate multi-target interactions, given this compound’s reported effects on both HDACs and cytokine pathways? A: Integrate chemo-proteomics (activity-based protein profiling) and transcriptomics (RNA-seq) to map off-target binding and pathway modulation. For example:
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to HDAC isoforms vs. cytokine receptors .
- Knockout models : CRISPR-Cas9 gene editing to validate target necessity (e.g., HDAC3 KO vs. IL-6 KO) .
- Molecular dynamics simulations : Predict allosteric binding sites using homology models of target proteins .
Methodological Best Practices
- Data Reproducibility : Use ≥3 biological replicates and report SEM/error bars in dose-response studies .
- Negative Controls : Include TFA-free analogs to isolate biological effects of the parent compound .
- Ethical Compliance : Adhere to OECD guidelines for animal studies, particularly for inflammation/pain models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
